N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide
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Overview
Description
N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide derivative, followed by cyclization. The methoxyphenyl group is introduced via nucleophilic substitution reactions, and the final ethanediamide moiety is attached through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring and methoxyphenyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Shares the thiadiazole ring and methoxyphenyl group but lacks the ethanediamide moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains the methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiadiazole ring, methoxyphenyl group, and ethanediamide moiety allows for diverse interactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-29-13-3-12-22-18(27)19(28)23-15-6-4-14(5-7-15)20-25-26-21(31-20)24-16-8-10-17(30-2)11-9-16/h4-11H,3,12-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZAQSXAALSEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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